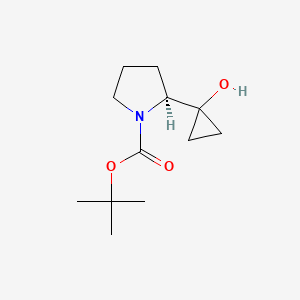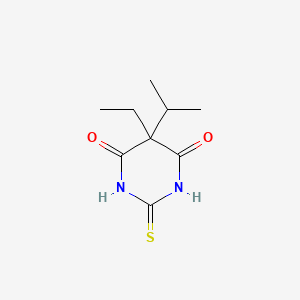![molecular formula C15H21NO2 B14014552 2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6,6-dimethoxy-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing azaspiro ring and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide range of products depending on the nucleophile or electrophile used .
Scientific Research Applications
2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-azaspiro[3.3]heptane: Similar structure but lacks the dimethoxy groups.
6-Benzyl-2-oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spiro ring instead of a nitrogen atom.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spiro ring and lacks the benzyl group.
Uniqueness
2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane is unique due to the presence of both benzyl and dimethoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C15H21NO2/c1-17-15(18-2)9-14(10-15)11-16(12-14)8-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChI Key |
WRRRKXVIAYLLMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2(C1)CN(C2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)




![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)
![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)



![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
